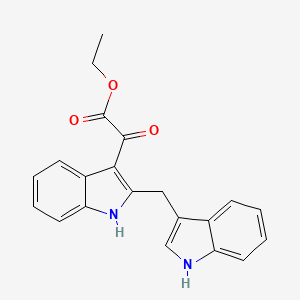

ethyl 2-(2-((1H-indol-3-yl)methyl)-1H-indol-3-yl)-2-oxoacetate

CAS No.: 229020-85-3

Cat. No.: VC2238365

Molecular Formula: C21H18N2O3

Molecular Weight: 346.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 229020-85-3 |

|---|---|

| Molecular Formula | C21H18N2O3 |

| Molecular Weight | 346.4 g/mol |

| IUPAC Name | ethyl 2-[2-(1H-indol-3-ylmethyl)-1H-indol-3-yl]-2-oxoacetate |

| Standard InChI | InChI=1S/C21H18N2O3/c1-2-26-21(25)20(24)19-15-8-4-6-10-17(15)23-18(19)11-13-12-22-16-9-5-3-7-14(13)16/h3-10,12,22-23H,2,11H2,1H3 |

| Standard InChI Key | NBWZBIQORCXFEP-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C(=O)C1=C(NC2=CC=CC=C21)CC3=CNC4=CC=CC=C43 |

| Canonical SMILES | CCOC(=O)C(=O)C1=C(NC2=CC=CC=C21)CC3=CNC4=CC=CC=C43 |

Introduction

Structural Characteristics and Properties

Molecular Architecture

Ethyl 2-(2-((1H-indol-3-yl)methyl)-1H-indol-3-yl)-2-oxoacetate exhibits a complex molecular structure with several distinct structural features that contribute to its chemical properties and potential biological interactions. The compound is characterized by two indole heterocyclic systems connected through a methylene bridge, creating a bis-indole framework. The methylene bridge specifically links the 3-position of one indole unit to the 2-position of the second indole. Additionally, the compound contains a glyoxylate ester (oxoacetate) functionality attached at the 3-position of the second indole, with an ethyl ester as the terminal group.

This arrangement of functional groups creates a molecule with multiple reactive centers and potential for various chemical transformations. The presence of two indole rings provides aromatic character and potential for π-π stacking interactions with biological targets, while the glyoxylate functionality introduces carbonyl groups that can participate in hydrogen bonding and other interactions. The ethyl ester group contributes to the compound's lipophilicity and represents a site for potential hydrolysis or other transformations.

From a physical property perspective, the compound likely exhibits limited water solubility due to its predominantly lipophilic character, although the presence of the indole NH groups and carbonyl functionalities provides some potential for hydrogen bonding interactions with water molecules. The compound's three-dimensional structure would be influenced by the flexibility of the methylene bridge connecting the two indole units, potentially allowing for various conformational arrangements.

Comparative Structural Analysis

To better understand the structural context of ethyl 2-(2-((1H-indol-3-yl)methyl)-1H-indol-3-yl)-2-oxoacetate, it is informative to compare it with related indole derivatives documented in the literature. A structurally simpler relative is ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate (PubChem CID 246927), which shares the indole-3-glyoxylate ester motif but contains a methyl substituent at the 2-position instead of the second indole unit . This compound has a molecular weight of 231.25 g/mol and contains several of the key functional groups present in our target compound .

The primary structural difference between these compounds—the presence of a second indole unit versus a methyl group—would be expected to significantly alter physicochemical properties such as molecular weight, lipophilicity, hydrogen bonding capacity, and three-dimensional conformation. These differences would likely influence aspects such as solubility, membrane permeability, and potential interactions with biological targets.

The IUPAC name for the related compound is ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate, which highlights the structural similarity in the indole-3-glyoxylate portion while differing in the substituent at the 2-position of the indole . This related compound has several documented synonyms including NSC60578 and the CAS Registry Number 6628-34-8 .

Chemical Reactivity and Transformations

Predicted Stability Characteristics

Based on studies of related compounds, several factors might influence the stability of ethyl 2-(2-((1H-indol-3-yl)methyl)-1H-indol-3-yl)-2-oxoacetate. Related indole-3-glyoxylamides have shown susceptibility to rapid metabolism, suggesting that our target compound might exhibit similar behavior in biological systems . Structural modifications that block metabolism sites, such as introducing substituents at specific positions, have been shown to significantly improve the metabolic stability of related compounds .

The compound would likely exhibit sensitivity to certain chemical conditions. Strong acids or bases could affect the ester functionality, leading to hydrolysis, while strong oxidizing agents might react with the electron-rich indole rings. Photosensitivity is another consideration, as many indole derivatives exhibit reactivity upon exposure to light, potentially undergoing rearrangements or degradation.

These stability considerations would be important factors in the handling, storage, and potential application of ethyl 2-(2-((1H-indol-3-yl)methyl)-1H-indol-3-yl)-2-oxoacetate, particularly in contexts such as pharmaceutical development where stability profiles are critical for formulation and shelf-life determinations.

Analytical Characterization and Identification

Spectroscopic Analysis Methods

Comprehensive characterization of ethyl 2-(2-((1H-indol-3-yl)methyl)-1H-indol-3-yl)-2-oxoacetate would require application of various analytical techniques to confirm its structure and assess its purity. Based on standard approaches for characterizing complex organic molecules, several spectroscopic methods would be particularly relevant.

Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed structural information. 1H NMR analysis would reveal characteristic signals for the indole NH protons, aromatic protons of both indole rings, the methylene bridge protons, and the ethyl ester group. 13C NMR would provide complementary information about the carbon framework, with distinctive signals expected for the carbonyl carbons of the glyoxylate functionality, the aromatic carbons of the indole rings, and the methylene bridge carbon.

Mass spectrometry would confirm the molecular weight and provide fragmentation patterns characteristic of the structural elements. High-resolution mass spectrometry would be particularly valuable for confirming the molecular formula. The fragmentation pattern would likely show characteristic losses related to the ethyl ester group and cleavage of the methylene bridge, potentially yielding fragments corresponding to the individual indole units.

Infrared spectroscopy would reveal characteristic absorption bands for functional groups such as the indole N-H (typically around 3400 cm-1), the ketone carbonyl (approximately 1700 cm-1), and the ester carbonyl (approximately 1730 cm-1). The combination of these spectroscopic features would provide a distinctive fingerprint for structural confirmation.

Chromatographic Analysis

For purposes of purity assessment and potential isolation, chromatographic techniques would be essential. High-performance liquid chromatography (HPLC) would likely be the method of choice for both analytical and preparative purposes. The UV absorption properties of the indole chromophores would facilitate detection, with characteristic absorption maxima expected in the region of 270-290 nm.

Development of an optimized HPLC method would require careful selection of stationary phase, mobile phase composition, and elution conditions. Reversed-phase HPLC using C18 columns would likely be suitable, with mobile phases containing mixtures of water and organic solvents such as acetonitrile or methanol, potentially modified with acids or buffers depending on the specific separation requirements.

For detailed structure elucidation, a combination of these analytical techniques would provide complementary information, allowing for comprehensive characterization of ethyl 2-(2-((1H-indol-3-yl)methyl)-1H-indol-3-yl)-2-oxoacetate and confirmation of its structure and purity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume